

# Application Notes and Protocols for the JCRB1048 Ovarian Cancer Cell Line

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## Compound of Interest

Compound Name: J-1048

Cat. No.: B12396714

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The JCRB1048 cell line, derived from a human ovarian clear cell adenocarcinoma, serves as a valuable in vitro model for studying the molecular mechanisms of ovarian cancer and for the preclinical evaluation of novel therapeutic agents. Ovarian clear cell carcinoma is known for its distinct clinical and molecular characteristics, including a high frequency of mutations in the PI3K/AKT/mTOR signaling pathway.<sup>[1][2][3]</sup> These application notes provide detailed protocols for the culture of the JCRB1048 cell line and for conducting a cytotoxicity assay to evaluate the anti-cancer effects of experimental compounds.

## I. Cell Culture Protocol for JCRB1048

This protocol outlines the standard procedure for thawing, culturing, and passaging the JCRB1048 cell line.

### 1. Materials

- JCRB1048 cell line
- RPMI-1640 Medium
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
- 0.25% Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), sterile
- Cell culture flasks (T-25 or T-75)
- Cell culture dishes or plates
- Sterile centrifuge tubes
- Water bath, 37°C
- CO2 incubator, 37°C, 5% CO2
- Laminar flow hood
- Inverted microscope
- Hemocytometer or automated cell counter

2. Complete Growth Medium Prepare the complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin. Warm the medium to 37°C before use.

### 3. Thawing of Cryopreserved Cells

- Rapidly thaw the cryovial of JCRB1048 cells in a 37°C water bath.
- Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge at 300 x g for 3 minutes.<sup>[4]</sup>
- Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of complete growth medium.
- Transfer the cell suspension to a T-25 or T-75 culture flask.

- Incubate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Replace the medium after 24 hours to remove any residual cryoprotectant.

#### 4. Cell Line Maintenance and Passaging

- Monitor cell growth daily using an inverted microscope. Cells should be passaged when they reach 70-90% confluency.[\[4\]](#)
- Aspirate the culture medium from the flask.
- Wash the cell monolayer once with sterile PBS.
- Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach.
- Neutralize the trypsin by adding 4-5 mL of complete growth medium.
- Gently pipette the cell suspension up and down to ensure a single-cell suspension.
- Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 300 x g for 3 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
- Determine the cell concentration and viability using a hemocytometer or automated cell counter.
- Seed new culture flasks at a recommended split ratio (e.g., 1:3 to 1:6) or plate for experiments.
- Incubate the new cultures at 37°C with 5% CO<sub>2</sub>.

## II. Cytotoxicity Assay Protocol

This protocol describes a colorimetric MTT assay to determine the cytotoxic effects of an experimental compound on the JCRB1048 cell line.[\[5\]](#)[\[6\]](#) The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

## 1. Materials

- JCRB1048 cells
- Complete growth medium
- Experimental compound (e.g., a novel kinase inhibitor)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Multi-channel pipette
- Microplate reader

## 2. Experimental Procedure

- Trypsinize and count the JCRB1048 cells as described in the cell culture protocol.
- Seed 5,000 cells in 100  $\mu$ L of complete growth medium per well in a 96-well plate.
- Incubate the plate at 37°C with 5% CO<sub>2</sub> for 24 hours to allow the cells to attach.
- Prepare serial dilutions of the experimental compound in complete growth medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 0.5%.
- After 24 hours, remove the medium from the wells and add 100  $\mu$ L of the diluted experimental compound or vehicle control to the respective wells.
- Incubate the plate for 48 hours at 37°C with 5% CO<sub>2</sub>.
- After the incubation period, add 20  $\mu$ L of MTT solution (5 mg/mL) to each well.
- Incubate the plate for an additional 4 hours at 37°C.

- Aspirate the medium containing MTT from each well.
- Add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.

### 3. Data Analysis

- Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
- Calculate the percentage of cell viability for each treatment concentration using the following formula:
  - $\% \text{ Cell Viability} = (\text{Absorbance of treated cells} / \text{Absorbance of control cells}) \times 100$
- Plot the percentage of cell viability against the concentration of the experimental compound to generate a dose-response curve.
- Determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

## III. Data Presentation

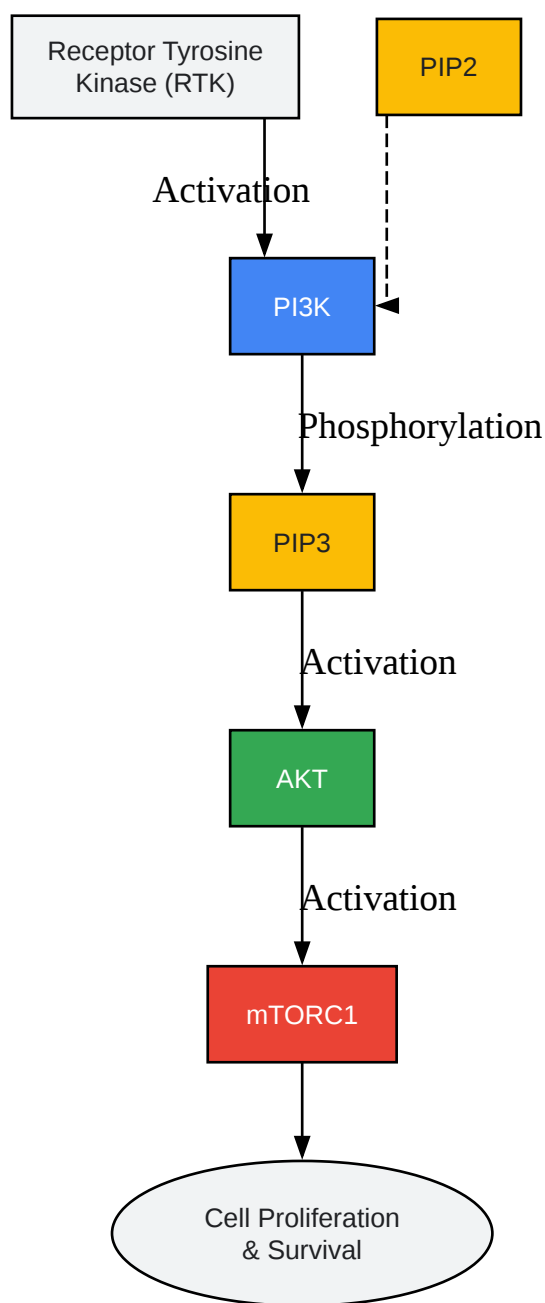
Table 1: Cytotoxicity of Experimental Compound X on JCRB1048 Cells

Concentration (μM)	% Cell Viability (Mean ± SD)
0 (Control)	100 ± 4.5
0.1	95.2 ± 3.8
1	75.6 ± 5.1
5	52.3 ± 4.2
10	28.9 ± 3.5
25	15.4 ± 2.9
50	5.1 ± 1.8

IC50 Value: 5.5 μM

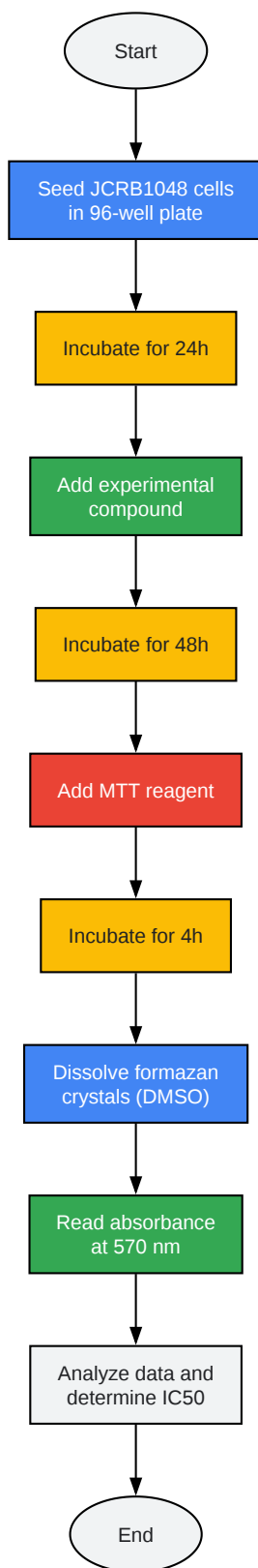
## IV. Signaling Pathway and Experimental Workflow Diagrams

The PI3K/AKT/mTOR pathway is frequently activated in ovarian clear cell carcinoma and represents a key therapeutic target.<sup>[1][2]</sup>



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Caption: The PI3K/AKT/mTOR signaling pathway in ovarian cancer.



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Caption: Workflow for the MTT-based cytotoxicity assay.

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